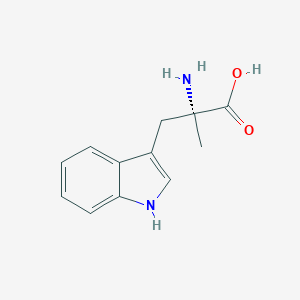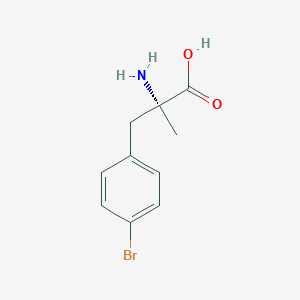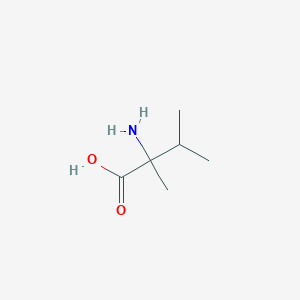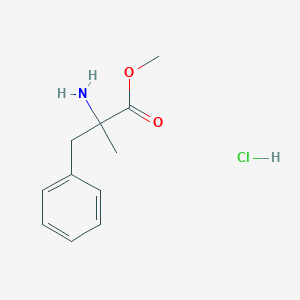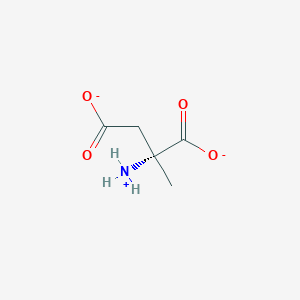![molecular formula C5H11NO2 B555821 H-[15N]Leu-OH CAS No. 59935-31-8](/img/structure/B555821.png)
H-[15N]Leu-OH
Übersicht
Beschreibung
H-[15N]Leu-OH, also known as L-Leucine-15N, is a variant of the amino acid leucine where the nitrogen atom is replaced with the nitrogen-15 isotope . It is primarily used for research purposes .
Molecular Structure Analysis
This compound has a molecular formula of C5H11NO2 and a molecular weight of 132.17 g/mol. The structure of this compound is similar to that of leucine, with the only difference being the replacement of a nitrogen atom with the nitrogen-15 isotope .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 131.2 and a molecular formula of C6H13NO2 . Its physical and chemical properties are likely to be similar to those of leucine, although specific details are not provided in the available resources .
Wissenschaftliche Forschungsanwendungen
1. Spectroscopy and Distance Measurements
Research has demonstrated the utility of deuteration together with the back substitution of exchangeable protons for attenuating strong 1H-1H couplings in 1H magic angle spinning (MAS) spectra of solids. This technique facilitates 15N-1H correlation experiments and the measurement of 1H-1H distances, essential for understanding molecular structures in detail. Such studies are performed on dipeptides like N-Ac-Val-Leu-OH, synthesized from uniformly [2H, 15N] labeled materials, showcasing the significant role of H-[15N]Leu-OH in advancing NMR spectroscopy techniques (Reif et al., 2001).
2. Hydrogen Bond Analysis in Biomolecules
Direct detection of N−H⋯N and N−H⋯O=C hydrogen bonds in 15N isotope-labeled biomolecules has been achieved through nuclear magnetic resonance (NMR) spectroscopy. These experiments detect electron-mediated scalar couplings across hydrogen bonds, connecting magnetically active 15N nuclei of the hydrogen bond donor and acceptor. This method offers a direct way to identify all partners of the hydrogen bond, their geometries, and dynamics in a single experiment, providing valuable insights into the structural aspects of proteins and nucleic acids (Dingley et al., 2008).
3. Understanding Hydroxyl Radical Mobility
The mobility mechanism of hydroxyl radicals in aqueous solutions has been explored through the study of H-transfer reactions. These studies contribute to a deeper understanding of the hydroxyl radical's role in environmental and biological systems. The findings shed light on the rapid process of H-transfer in water, which is crucial for various chemical reactions in aqueous environments (Codorniu-Hernández & Kusalik, 2012).
4. Hydrogen Detection Techniques
Advancements in hydrogen depth profiling through nuclear reaction analysis (NRA) highlight the method's utility for observing hydrogen at solid surfaces and interfaces. This technique, quantitative and non-destructive, is pivotal for investigating hydrogen interactions with various materials, including those involving this compound (Wilde & Fukutani, 2014).
Wirkmechanismus
Target of Action
L-Leucine-15N, also known as H-[15N]Leu-OH, is a variant of the essential branched-chain amino acid (BCAA) L-Leucine . The primary target of L-Leucine-15N is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in cellular processes such as protein synthesis and cell growth .
Mode of Action
L-Leucine-15N interacts with its target, the mTOR signaling pathway, by activating it . This activation leads to a series of biochemical reactions that result in the stimulation of protein synthesis and other metabolic processes .
Biochemical Pathways
The activation of the mTOR signaling pathway by L-Leucine-15N affects various biochemical pathways. One of the key pathways is the protein synthesis pathway . L-Leucine-15N also influences the metabolic process inside cells , such as the activation of leucine-mediated signaling .
Result of Action
The activation of the mTOR signaling pathway by L-Leucine-15N leads to the stimulation of protein synthesis and other metabolic processes . This can result in enhanced cell growth and development .
Action Environment
The action, efficacy, and stability of L-Leucine-15N can be influenced by various environmental factors. It’s important to note that like all biochemical reactions, the action of L-Leucine-15N is likely to be influenced by factors such as temperature, pH, and the presence of other molecules in the environment .
Biochemische Analyse
Biochemical Properties
L-Leucine-15N participates in numerous biochemical reactions, similar to its unlabeled counterpart. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a key player in protein synthesis, where it is incorporated into growing peptide chains . It also activates the mTOR signaling pathway, which is crucial for protein synthesis and cell growth .
Cellular Effects
L-Leucine-15N influences various types of cells and cellular processes. It plays a significant role in cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it activates the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Molecular Mechanism
The molecular mechanism of L-Leucine-15N involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activity, and induces changes in gene expression . Its activation of the mTOR signaling pathway is a prime example of its molecular action .
Temporal Effects in Laboratory Settings
Over time, the effects of L-Leucine-15N can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of L-Leucine-15N can vary with different dosages in animal models
Metabolic Pathways
L-Leucine-15N is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it is a key player in the branched-chain amino acid degradation pathway, which breaks down leucine into smaller molecules that can be used for energy production .
Transport and Distribution
L-Leucine-15N is transported and distributed within cells and tissues. It is taken up by cells via specific amino acid transporters . Once inside the cell, it can be distributed to various cellular compartments depending on its role .
Subcellular Localization
The subcellular localization of L-Leucine-15N depends on its role within the cell. It can be found in various compartments or organelles, depending on the cell’s needs
Eigenschaften
IUPAC Name |
(2S)-2-(15N)azanyl-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-GEERXGHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438103 | |
| Record name | L-Leucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59935-31-8 | |
| Record name | L-Leucine-15N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59935-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







